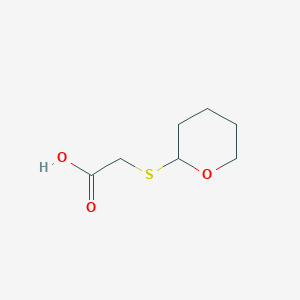

2-(oxan-2-ylsulfanyl)acetic Acid

Description

The exact mass of the compound 2-(oxan-2-ylsulfanyl)acetic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(oxan-2-ylsulfanyl)acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(oxan-2-ylsulfanyl)acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(oxan-2-ylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S/c8-6(9)5-11-7-3-1-2-4-10-7/h7H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZDVJZULSKYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403393 | |

| Record name | Acetic acid, [(tetrahydro-2H-pyran-2-yl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125488-66-6 | |

| Record name | Acetic acid, [(tetrahydro-2H-pyran-2-yl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxan-2-ylsulfanyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-((Tetrahydro-2H-pyran-2-yl)thio)acetic Acid: Technical Profile & Applications

The following technical guide details the structure, physicochemical properties, synthesis, and applications of 2-((tetrahydro-2H-pyran-2-yl)thio)acetic acid .

Executive Summary

2-((Tetrahydro-2H-pyran-2-yl)thio)acetic acid (CAS: 125488-66-6 ) is a specialized organosulfur compound serving primarily as a protected equivalent of thioglycolic acid (mercaptoacetic acid).[1] Characterized by a tetrahydropyranyl (THP) group masking the thiol moiety, this molecule allows researchers to leverage the carboxylic acid functionality in peptide coupling or esterification reactions without interference from the nucleophilic sulfur. It is a critical building block in the synthesis of peptidomimetics, matrix metalloproteinase (MMP) inhibitors, and complex heterocyclic libraries.

Chemical Identity & Structure

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 2-(oxan-2-ylsulfanyl)acetic acid |

| Common Synonyms | S-(Tetrahydropyran-2-yl)thioglycolic acid; (Tetrahydro-2H-pyran-2-ylthio)acetic acid |

| CAS Number | 125488-66-6 |

| Molecular Formula | C₇H₁₂O₃S |

| Molecular Weight | 176.23 g/mol |

| SMILES | O=C(O)CSC1CCCCO1 |

Structural Analysis

The molecule consists of a thioglycolic acid backbone where the sulfhydryl (-SH) hydrogen is replaced by a tetrahydropyran-2-yl (THP) ring.

-

Hemithioacetal Linkage: The sulfur atom is bonded to the anomeric carbon (C2) of the pyran ring. This C-S bond is chemically a monothioacetal, imparting specific acid-lability.

-

Chirality: The C2 position of the tetrahydropyran ring is a chiral center. Synthetically produced material is typically a racemic mixture (

) unless chiral separation or asymmetric catalysis is employed. -

Conformation: The sulfur substituent at the anomeric position is subject to the anomeric effect , often favoring an axial orientation to stabilize the antibonding orbitals of the ring oxygen.

Structural Visualization

The following diagram illustrates the connectivity and the specific hemithioacetal linkage.

Physicochemical Properties[2][3][4][5]

| Property | Value | Context |

| Physical State | Viscous Oil or Low-Melting Solid | Typically solidifies upon cooling; commercial salts (K+) are solids. |

| Boiling Point | ~145°C (at 0.5 mmHg) | Predicted; decomposes at high temperatures due to thioacetal instability. |

| pKa | 3.6 – 3.8 | Comparable to thioglycolic acid; slightly higher due to thioether induction. |

| LogP | ~1.2 | Moderately lipophilic due to the THP ring. |

| Solubility | DCM, EtOAc, MeOH, DMSO | High solubility in organic solvents; sparingly soluble in water (acid form). |

Synthesis & Manufacturing

The industrial and laboratory synthesis relies on the acid-catalyzed addition of thioglycolic acid to 3,4-dihydro-2H-pyran (DHP). This reaction follows a Markovnikov addition mechanism.

Synthetic Protocol

Reagents: Thioglycolic acid (1.0 equiv), 3,4-Dihydro-2H-pyran (1.1 equiv).

Catalyst:

Step-by-Step Methodology:

-

Preparation: Charge a reaction flask with thioglycolic acid and dry DCM under an inert atmosphere (

). -

Addition: Cool the solution to 0°C. Add 3,4-dihydro-2H-pyran dropwise to control the exotherm.

-

Catalysis: Add catalytic pTSA. Stir at 0°C for 30 minutes, then warm to room temperature for 2-4 hours.

-

Quenching: Wash the organic layer with saturated

(careful pH control required to retain the acid in aqueous phase if purifying as salt, or wash with brine to keep acid in organic). Correction: To isolate the free acid, wash with water/brine. To isolate as a salt, extract with base. -

Purification: Dry over

, filter, and concentrate in vacuo. The product is often used without distillation due to thermal instability.

Reaction Mechanism Diagram

Reactivity & Applications

Protecting Group Utility

The primary utility of this molecule is as a masked thiol . The THP group protects the sulfur from oxidation (disulfide formation) and alkylation during multi-step synthesis.

-

Stability: Stable to basic conditions (e.g., ester saponification, amide coupling with EDC/NHS).

-

Deprotection: The THP group is removed using mild aqueous acid (e.g., acetic acid/water, dilute HCl) or heavy metal salts (AgNO₃), liberating the free thiol.

Medicinal Chemistry Applications[2][4][6]

-

MMP Inhibitor Fragments: The hydroxamic acid derivatives of this scaffold are investigated as Matrix Metalloproteinase (MMP) inhibitors. The sulfur atom coordinates with the Zinc ion in the enzyme's active site.

-

Peptidomimetics: Used to introduce a mercaptoacetyl group into peptide chains. The THP group is kept intact during peptide coupling and removed in the final global deprotection step.

-

Library Synthesis: The carboxylic acid allows for the rapid generation of amide libraries. Once the diversity is introduced at the acid end, the sulfur can be deprotected and further functionalized (e.g., reaction with maleimides).

Comparison: S-THP vs. O-THP

It is crucial to distinguish this molecule from its oxygen analog, 2-(tetrahydro-2H-pyran-2-yloxy)acetic acid.

-

S-THP (This Topic): C-S bond. More nucleophilic upon deprotection. Used for thiol chemistry.[2]

-

O-THP: C-O bond. Used for alcohol protection.

-

Note: The S-THP linkage is generally more stable to acid hydrolysis than the O-THP linkage, often requiring slightly more vigorous conditions or specific scavengers to remove.

Safety & Handling (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).

-

Odor: Characteristic sulfide stench (rotten cabbage/garlic-like). Handle only in a fume hood.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The compound is prone to oxidation to the sulfoxide if exposed to air for prolonged periods.

References

-

PubChem. (2025).[3] Compound Summary: 2-((tetrahydro-2H-pyran-2-yl)thio)acetic acid.[1] National Library of Medicine. Retrieved from [Link]

-

Hoan, D. Q. (2018).[4] Reaction of Schiff Bases with Thioglycolic Acid: Synthesis of Thiazolidin-4-one Compounds. Hue University Journal of Science. Retrieved from [Link][4]

Sources

- 1. 125488-66-6 | 2-((Tetrahydro-2H-pyran-2-yl)thio)acetic acid - AiFChem [aifchem.com]

- 2. RU2039040C1 - Process for preparing thioglycolic acid - Google Patents [patents.google.com]

- 3. 2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid | C10H11NO3S | CID 737673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Heterocyclic Acetic Acid Derivatives in Organic Synthesis and Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide explores the utility of heterocyclic acetic acid derivatives as versatile building blocks in modern organic synthesis and drug discovery. While the specific compound 2-(oxan-2-ylsulfanyl)acetic acid is not extensively documented in the reviewed literature, this guide will delve into the synthesis and applications of structurally related and functionally analogous compounds. By examining these related structures, we can infer potential synthetic strategies and applications for this class of molecules.

The core components of the target molecule—a saturated oxygen-containing heterocycle (oxane), a thioether linkage, and an acetic acid moiety—are all prevalent motifs in medicinally relevant compounds. This guide will therefore focus on:

-

2-(Oxan-2-yl)acetic acid: A close structural analog lacking the sulfur atom, which serves as a valuable case study for the incorporation of the oxane ring.

-

Thioacetic acid derivatives of heterocycles: To understand the role and reactivity of the thioacetic acid group when attached to a heterocyclic core.

-

The strategic importance of the oxane (tetrahydropyran) ring in medicinal chemistry.

By dissecting these components, this guide aims to provide a comprehensive and practical resource for researchers interested in leveraging these structural motifs in their synthetic endeavors.

Part 1: The 2-(Oxan-2-yl)acetic Acid Building Block

2-(Oxan-2-yl)acetic acid, also known as 2-(tetrahydro-2H-pyran-2-yl)acetic acid, is a valuable building block in organic synthesis, particularly for the construction of natural products and biologically active molecules.[1][2][3] The tetrahydropyran (THP) ring is a common feature in many natural products with significant biological and pharmacological properties.[4]

Synthesis and Properties

Chemical Data for 2-(Oxan-2-yl)acetic acid: [1][3]

| Property | Value |

| CAS Number | 13103-40-7 |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Appearance | White solid |

| Melting Point | 55-57 °C |

| Boiling Point | 110-112 °C at 2 mmHg |

The synthesis of derivatives of 2-(oxan-2-yl)acetic acid can be achieved through various methods. For instance, 2-(tetrahydropyran-2-yloxy)-acetic acid butyl ester can be synthesized by the reaction of 3,4-dihydro-2H-pyran with glycolic acid butyl ester in the presence of a catalytic amount of concentrated hydrochloric acid.[5]

Application in Natural Product Synthesis: The Case of Civet

A significant application of this building block is in the total synthesis of (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid, a constituent of civet, a substance used in the perfume industry.[4] The cis-2,6-disubstituted tetrahydropyran moiety presents a synthetic challenge, and various strategies have been developed to address this.[4] One successful approach utilizes the readily available and inexpensive chiral reagent tri-O-acetyl-D-glucal as a starting material to synthesize the target molecule.[4]

Part 2: Thioacetic Acid Derivatives of Heterocycles in Synthesis

The thioacetic acid moiety, when attached to a heterocyclic core, provides a versatile handle for further functionalization and can impart specific biological activities. The sulfur atom can act as a nucleophile or be oxidized to sulfoxides and sulfones, expanding the chemical space accessible from a common intermediate.

Synthesis of Heterocyclic Thioacetic Acids

A general and straightforward method for the synthesis of these compounds involves the reaction of a heterocyclic thiol with a haloacetic acid, typically in the presence of a base.

Example Protocol: Synthesis of 2-(Benzothiazol-2-ylsulfanyl)acetic acid [6]

-

A solution of benzothiazole-2-thiol (1.00 mmol) and K₂CO₃ (1.50 mmol) in methanol (15 ml) is prepared.

-

This solution is slowly added to a solution of 2-chloroacetic acid (1.20 mmol) in methanol (10 ml).

-

The resulting mixture is stirred and refluxed for 20 hours.

-

After cooling, the reaction mixture is filtered to yield the product.

This method can be adapted for other heterocyclic thiols, such as 2-thiazoline-2-thiol, to produce compounds like (4,5-dihydro-thiazol-2-ylsulfanyl)-acetic acid.[7]

Workflow for the Synthesis of Heterocyclic Thioacetic Acids:

Caption: General workflow for the synthesis of heterocyclic thioacetic acids via S-alkylation.

Applications in Medicinal Chemistry

Derivatives of heterocyclic thioacetic acids have been explored for various therapeutic applications. For example, 2-arylsulfanyl-phenyl piperazinyl acetic acids have been identified as potent inhibitors of the glycine transporter-1 (GlyT-1), a potential target for the treatment of schizophrenia.[8] The synthesis of these complex molecules often involves the thioacetic acid moiety as a key component.

Furthermore, compounds incorporating the thioacetic acid motif linked to other heterocyclic systems have been investigated for their analgesic and antimicrobial activities.[9]

Part 3: The Strategic Importance of the Oxane Ring in Drug Discovery

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry. Its inclusion in a drug candidate can significantly impact its physicochemical and pharmacokinetic properties.

Key Advantages of the Oxane Moiety:

-

Improved Solubility: The oxygen atom can act as a hydrogen bond acceptor, often leading to enhanced aqueous solubility compared to its carbocyclic analog, cyclohexane.

-

Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation than more electron-rich aromatic or other heterocyclic systems.

-

Favorable Lipophilicity: It provides a good balance between hydrophilicity and lipophilicity, which is crucial for membrane permeability and overall drug-like properties.

-

Conformational Rigidity: The ring structure reduces the number of rotatable bonds, which can lead to a more favorable entropy of binding to a biological target.

The oxetane ring, a smaller four-membered oxygen-containing heterocycle, has also gained significant attention in drug discovery for similar reasons, highlighting the value of saturated oxygen heterocycles in designing new therapeutics.[10]

Part 4: Experimental Protocols

Protocol 1: Synthesis of 2-(tetrahydropyran-2-yloxy)-acetic acid butyl ester[5]

Materials:

-

3,4-dihydro-2H-pyran (84 g)

-

Glycolic acid butyl ester (132 g)

-

Concentrated hydrochloric acid (0.5 ml)

-

Sodium bicarbonate (1 g)

Procedure:

-

Dissolve 3,4-dihydro-2H-pyran and glycolic acid butyl ester at room temperature.

-

Add concentrated hydrochloric acid to the solution. The temperature will rise to approximately 90°C.

-

Cool the solution to room temperature and stir for 2 hours.

-

Add sodium bicarbonate.

-

Distill the crude product under reduced pressure (17 Torr) to obtain the pure 2-(tetrahydropyran-2-yloxy)-acetic acid butyl ester (Boiling Point: 127°C at 17 Torr).

Protocol 2: Synthesis of 2-(4-formylphenoxy)acetic Acids[11]

Materials:

-

Substituted 4-hydroxybenzaldehyde (20 mmol)

-

Ethyl bromoacetate (3.34 g, 20 mmol)

-

Potassium carbonate (K₂CO₃) (5.52 g, 40 mmol)

-

Dimethylformamide (DMF) (30 mL)

-

Aqueous Sodium Hydroxide (NaOH)

-

Methanol (MeOH)

Procedure:

-

Esterification: In a round-bottom flask, dissolve the substituted 4-hydroxybenzaldehyde in DMF. Add ethyl bromoacetate and K₂CO₃.

-

Stir the mixture for 12 hours at room temperature.

-

Hydrolysis: Subject the resulting ester to hydrolysis using a mixture of aqueous NaOH and MeOH at 20°C for 12 hours.

-

Acidify the reaction mixture to precipitate the 2-(4-formylphenoxy)acetic acid.

-

Filter and dry the product.

Conclusion

References

- Benchchem. (n.d.). 2-(oxiran-2-yl)acetic Acid | 33278-09-0.

- Alvaro, G., et al. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 4027-30.

- AChemBlock. (2026). 2-(oxan-2-yl)acetic acid 97% | CAS: 13103-40-7.

- PubChem. (n.d.). 2-[(oxan-2-ylmethyl)sulfanyl]acetic acid.

- PubChem. (n.d.). 2-(oxiran-2-yl)acetic Acid | C4H6O3 | CID 9898806.

- Apollo Scientific. (n.d.). 2-(Tetrahydro-2H-pyran-2-yl)acetic acid.

- Sigma-Aldrich. (n.d.). 2-(Tetrahydro-2H-pyran-2-yl)acetic acid.

- University of Michigan News. (2018). Designing a safer building block for drug discovery by harnessing visible light.

- Garrido, F., et al. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MOJ Biorg Org Chem, 4(1), 7-9.

- PMC. (n.d.). 2-(Benzothiazol-2-ylsulfanyl)acetic acid.

- Kozyrod, R. P., & Pinhey, J. T. (n.d.). THE C-ARYLATION OF β-DICARBONYL COMPOUNDS: ETHYL 1-(p-METHOXYPHENYL)-2-OXOCYCLOHEXANECARBOXYLATE. Organic Syntheses Procedure.

- PrepChem.com. (n.d.). Synthesis of 2-(tetrahydropyran-2-yloxy)-acetic acid butyl ester.

- ChemRxiv. (n.d.). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery.

- Al-Ostath, A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.

- PubChem. (n.d.). 2-((tetrahydro-2H-pyran-2-yl)oxy)acetic acid | C7H12O4 | CID 15223221.

- PMC. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.

- Sigma-Aldrich. (n.d.). (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid AldrichCPR 876716-61-9.

- MDPI. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery.

- chemicalbook. (n.d.). (4,5-DIHYDRO-THIAZOL-2-YLSULFANYL)-ACETIC ACID synthesis.

- PMC. (n.d.). 2-[(Ethoxycarbonothioyl)sulfanyl]acetic acid.

- Queen's University Belfast. (n.d.). Oxidation of alcohols and aldehydes with peracetic acid and a Mn(II)/Pyridin‐2‐carboxylato catalyst: substrate and continuous flow studies.

- Google Patents. (n.d.). One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid.

- Frontiers. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.

- ResearchGate. (n.d.). Synthesis and analgesic effects of 2-(2-carboxyphenylsulfanyl)-N-(4-substitutedphenyl)acetamide derivatives | Request PDF.

Sources

- 1. 2-(oxan-2-yl)acetic acid 97% | CAS: 13103-40-7 | AChemBlock [achemblock.com]

- 2. 13103-40-7 Cas No. | 2-(Tetrahydro-2H-pyran-2-yl)acetic acid | Apollo [store.apolloscientific.co.uk]

- 3. 2-(Tetrahydro-2H-pyran-2-yl)acetic acid | 13103-40-7 [sigmaaldrich.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-(Benzothiazol-2-ylsulfanyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (4,5-DIHYDRO-THIAZOL-2-YLSULFANYL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability and Manipulation of S-Tetrahydropyranyl (S-THP) Protecting Groups

Executive Summary

The S-tetrahydropyranyl (S-THP) group represents a robust protection strategy for sulfhydryl (thiol) moieties, offering distinct advantages over its oxygen counterpart (O-THP). While often grouped together with O-THP ethers, S-THP thioethers exhibit a significantly different stability profile, particularly in acidic media.

This guide addresses a common misconception in drug development: that S-THP and O-THP are equipotent in lability. In reality, the S-THP bond is kinetically more stable to Brønsted acid hydrolysis than the O-THP bond, often requiring higher acid concentrations or elevated temperatures for cleavage. This stability arises from the lower basicity of sulfur compared to oxygen, which retards the initial protonation step required for acid-catalyzed hydrolysis. Consequently, chemoselective deprotection strategies often necessitate "soft" Lewis acids (e.g., Ag(I), Hg(II)) rather than simple aqueous Brønsted acids.

Part 1: Mechanistic Underpinnings

To master S-THP stability, one must understand the kinetics of its formation and hydrolysis. Unlike the O-THP ether, the S-THP thioether involves the interaction of a soft nucleophile (thiol) with the hard electrophile (oxocarbenium ion).

Formation Mechanism

The protection step is an acid-catalyzed addition of the thiol to 3,4-dihydro-2H-pyran (DHP).[1] The driving force is the formation of a stable hemithioacetal.

Hydrolysis Mechanism (The Stability Crux)

The acid-mediated removal of S-THP follows an A1 mechanism (unimolecular acid-catalyzed hydrolysis).

-

Protonation: The sulfur atom (or the ring oxygen) must be protonated. Because sulfur is less basic than oxygen, this step is less favorable for S-THP than O-THP, conferring greater stability.

-

Rate-Determining Step (RDS): Cleavage of the C-S bond to release the thiol and generate the oxocarbenium ion.

-

Equilibrium: The reaction is reversible; without a scavenger (e.g., water in excess), the oxocarbenium ion can re-alkylate the thiol.

Visualization: Acid Hydrolysis Pathway

The following diagram illustrates the critical protonation states and the divergence between stable intermediates and cleavage products.

Caption: Mechanism of acid-catalyzed S-THP hydrolysis. Note the reversibility (dotted red line) if water is insufficient.

Part 2: Stability Profile in Acidic Media

The stability of S-THP is not binary; it is a spectrum dependent on pH, solvent dielectric constant, and temperature.

Comparative Stability Data

The following table summarizes the stability of S-THP relative to O-THP and other common thiol protecting groups.

| Protecting Group | Stability (pH 1-3) | Stability (pH 4-6) | Stability (Base) | Deprotection Reagent of Choice |

| S-THP | Moderate (Slow hydrolysis) | Stable | Stable | AgNO₃ / HgCl₂ (Soft Acid) |

| O-THP | Labile (Rapid hydrolysis) | Moderate | Stable | AcOH / H₂O / THF |

| S-Trityl | Labile | Stable | Stable | TFA / Silanes |

| S-Acetyl | Stable | Stable | Labile | NaOMe / MeOH |

The "Hard vs. Soft" Acid Rule

-

Brønsted Acids (Hard): S-THP is surprisingly resistant. For example, while O-THP can be removed with acetic acid at 45°C, S-THP often survives these conditions.[2] Complete removal with Brønsted acids typically requires stronger acids (e.g., HCl, TFA) or higher temperatures, which may jeopardize other sensitive functional groups.

-

Lewis Acids (Soft): S-THP is highly labile to thiophilic metals. Silver(I) and Mercury(II) coordinate strongly to the sulfur, polarizing the C-S bond and inducing cleavage under neutral or mildly acidic conditions.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. The inclusion of monitoring steps and quenching criteria ensures reproducibility.

Protocol A: Protection (Formation of S-THP)

Use this for installing the group on a free thiol.

Reagents:

-

Substrate (R-SH)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 - 2.0 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) or p-TsOH (0.01 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Workflow:

-

Setup: Dissolve R-SH in DCM (0.1 M concentration) under an inert atmosphere (N₂/Ar).

-

Addition: Add DHP via syringe. Then, add the acid catalyst (PPTS) in one portion.

-

Reaction: Stir at Room Temperature (20-25°C).

-

Self-Validation: Monitor via TLC.[3] The thiol spot should disappear. A less polar diastereomeric pair (two spots close together) will appear.

-

Timeframe: Typically 2–4 hours.

-

-

Quench: Add saturated aqueous NaHCO₃ solution.

-

Workup: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography. Note: You will likely isolate a mixture of diastereomers.

Protocol B: Chemoselective Deprotection (Silver-Mediated)

Use this when the molecule contains acid-sensitive groups (e.g., acetals, silyl ethers) that would not survive strong acid hydrolysis.

Reagents:

-

S-THP Substrate

-

Silver Nitrate (AgNO₃) (1.1 - 1.5 equiv)

-

Solvent: Methanol / Water (4:1)

-

Workup Reagent: Dithiothreitol (DTT) or H₂S (gas) or HCl (if acid stable)

Workflow:

-

Solvation: Dissolve substrate in MeOH/H₂O.

-

Activation: Add AgNO₃ solution (dissolved in minimal water) dropwise.

-

Observation: A white/gray precipitate (Ag-thiolate complex) may form immediately.

-

-

Cleavage: Stir for 30–60 minutes at RT.

-

Liberation (The Critical Step): The thiol is currently bound to silver. You must displace it.

-

Method: Add excess DTT (3-5 equiv) or bubble H₂S gas (in a fume hood!).

-

Visual Cue: A black precipitate (Ag₂S) will form, indicating the silver has been scavenged.

-

-

Filtration: Filter the black solid through a Celite pad.

-

Isolation: Concentrate the filtrate to obtain the free thiol.

Protocol C: Deprotection (Acid-Mediated)

Use this for robust substrates where heavy metals must be avoided.

Reagents:

-

2N HCl or TFA

-

Solvent: THF / Methanol (1:1)

Workflow:

-

Mix: Dissolve substrate in THF/MeOH.

-

Acidify: Add 2N HCl (approx 10-20% of total volume).

-

Heat: Heat to 50–60°C. Note: RT is often insufficient for S-THP.

-

Monitor: Check TLC every hour.

-

Quench: Neutralize carefully with 1M NaOH or NaHCO₃ at 0°C to prevent disulfide formation (oxidation) during workup.

Part 4: Decision Logic for Deprotection

The following decision tree assists in selecting the optimal deprotection strategy based on substrate complexity.

Caption: Decision matrix for selecting S-THP deprotection conditions.

Part 5: Troubleshooting & Optimization

The Diastereomer Problem

S-THP introduces a chiral center at the acetal carbon. If your substrate is chiral, you will form two diastereomers.[1]

-

Impact: NMR spectra will show "doubling" of peaks. HPLC may show two peaks.

-

Solution: Do not attempt to separate them unless necessary for crystallography. Treat them as a single compound. Upon deprotection, they converge back to the single enantiomer of the thiol.

Incomplete Deprotection

If Acid Hydrolysis (Protocol C) stalls:

-

Cause: Equilibrium is re-forming the S-THP.

-

Fix: Add a "scavenger" for the released aldehyde. The addition of 1,2-ethanedithiol (0.5 equiv) can trap the released 5-hydroxypentanal, driving the equilibrium forward.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[1][4][5] [Link]

-

Bernady, K. F., et al. (1979). Prostaglandins and congeners. 20. Synthesis of prostaglandins via conjugate addition of lithium trans-1-alkenylalanates to cyclopentenones. The Journal of Organic Chemistry. [Link]

-

Kocienski, P. J. (2005). Protecting Groups. Thieme Chemistry. [Link]

-

Habermann, J., et al. (1999). Silver salts as new catalysts for the deprotection of S-tert-butyl and S-trityl thioethers. Tetrahedron Letters. [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts [academia.edu]

- 4. download.e-bookshelf.de [download.e-bookshelf.de]

- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]

Methodological & Application

Application Note: Selective S-Protection of Mercaptoacetic Acid with Dihydropyran (DHP)

Executive Summary

This application note details the protocol for the chemoselective protection of the thiol group in mercaptoacetic acid (thioglycolic acid) using 3,4-dihydro-2H-pyran (DHP). While DHP is a versatile protecting group for alcohols, thiols, and carboxylic acids, the kinetic and thermodynamic stability profiles of these adducts differ significantly.

Key Technical Insight: The S-tetrahydropyranyl (S-THP) thioether is significantly more stable to hydrolysis than the corresponding O-tetrahydropyranyl ester formed at the carboxylic acid. This protocol leverages this differential stability to isolate the S-protected free acid, S-(tetrahydro-2H-pyran-2-yl)thioglycolic acid, which is a critical intermediate for preventing disulfide formation during subsequent amide couplings or peptide synthesis.

Mechanistic Principles

The reaction proceeds via an acid-catalyzed electrophilic addition. The protonation of the enol ether (DHP) generates a resonance-stabilized oxocarbenium ion.[1] The thiol sulfur, being highly nucleophilic (soft nucleophile), attacks this hard electrophile.

Although the carboxylic acid can also attack the oxocarbenium ion to form a THP ester, these esters are highly labile and susceptible to hydrolysis during the aqueous workup, effectively rendering the reaction S-selective under the prescribed conditions.

Reaction Pathway Diagram[2]

Caption: Mechanistic pathway highlighting the kinetic preference for thiol addition and the hydrolytic instability of the ester byproduct.

Pre-Experimental Considerations

Reagents and Stoichiometry

Precise stoichiometry is vital to minimize polymerization of DHP and facilitate purification.

| Reagent | MW ( g/mol ) | Density (g/mL) | Equiv.[2] | Role |

| Mercaptoacetic Acid | 92.12 | 1.32 | 1.0 | Substrate |

| 3,4-Dihydro-2H-pyran (DHP) | 84.12 | 0.92 | 1.2 | Protecting Group |

| p-Toluenesulfonic acid (p-TsOH) | 172.20 | Solid | 0.01-0.05 | Catalyst |

| Dichloromethane (DCM) | 84.93 | 1.33 | Solvent | 0.5 M Conc. |

Safety & Handling

-

Mercaptoacetic Acid: Potent stench (rotten eggs), corrosive, and toxic. MUST be handled in a high-efficiency fume hood. Double-gloving is recommended.

-

DHP: Flammable liquid.[3] Polymerizes exothermically in the presence of strong acids if not diluted.

Detailed Protocol

Step 1: Reaction Setup

-

Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar.

-

Equip the flask with a pressure-equalizing addition funnel and a nitrogen inlet.

-

Add Mercaptoacetic Acid (10.0 mmol) and anhydrous DCM (20 mL) to the flask.

-

Add p-TsOH[2]·H₂O (0.1 mmol, 1 mol%) to the stirring solution.

-

Note: The catalyst loading can be increased to 5 mol% if the reaction is sluggish, but lower loading minimizes DHP polymerization.

-

Step 2: Controlled Addition

-

Cool the reaction mixture to 0°C using an ice bath.

-

Reasoning: The addition of thiols to enol ethers is exothermic. Cooling prevents runaway side reactions.

-

-

Dissolve DHP (12.0 mmol, 1.2 equiv) in DCM (5 mL) and transfer to the addition funnel.

-

Add the DHP solution dropwise over 15–20 minutes .

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

Step 3: Monitoring & Completion

-

Stir for 2–4 hours .

-

TLC Analysis:

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane:Ethyl Acetate (1:1) with 1% Acetic Acid.

-

Visualization:

-

UV: Mercaptoacetic acid has weak UV absorption.

-

Ellman’s Reagent (DTNB): Stains free thiols yellow. Disappearance of the yellow stain indicates reaction completion.

-

KMnO₄: Stains the THP ether and unreacted DHP.

-

-

Step 4: Workup (Critical for Selectivity)

-

Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) .

-

Transfer to a separatory funnel.

-

Extraction:

-

The product (as the sodium salt) will reside in the aqueous layer due to the free carboxylic acid.

-

Wash the aqueous layer with Diethyl Ether (2 x 15 mL) to remove unreacted DHP and neutral impurities.

-

-

Acidification & Isolation:

-

Carefully acidify the aqueous layer to pH ~2–3 using 1M HCl (do not use concentrated acid to avoid cleaving the S-THP bond).

-

Extract the acidified aqueous layer with DCM (3 x 20 mL) .

-

Combine the organic layers, dry over MgSO₄ , filter, and concentrate under reduced pressure.

-

Step 5: Purification

-

The resulting oil is typically sufficiently pure (>95%) for subsequent steps.

-

If higher purity is required, Kugelrohr distillation can be performed (bp ~140°C at 0.5 mmHg), though thermal instability is a risk. Column chromatography is recommended if distillation is not viable.

Process Workflow

Caption: Operational workflow emphasizing the base-wash strategy to purify the product from neutral organic impurities.

Analytical Validation

To ensure the protocol was successful, verify the following data points.

Proton NMR (¹H-NMR, CDCl₃)

The formation of the thioacetal creates a chiral center, often resulting in diastereotopic splitting of the adjacent methylene protons.

-

δ 10.0–11.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ). Confirming the acid is free.

-

δ 4.9–5.2 ppm (m, 1H): Anomeric proton of the THP ring (S-CH -O). Diagnostic peak for protection.

-

δ 3.3–3.5 ppm (m, 2H): Methylene protons alpha to sulfur (-S-CH ₂-COOH).

-

Absence: No triplet at ~1.5–2.0 ppm corresponding to the free thiol (-SH ).

IR Spectroscopy

-

Disappearance: The characteristic weak S-H stretch at 2550–2600 cm⁻¹ should be absent.

-

Presence: Strong C=O stretch at 1700–1725 cm⁻¹ (Carboxylic acid).

Solubility Test (Self-Validation)

-

Take a small aliquot of the product and add saturated NaHCO₃.

-

Result: The product should dissolve with effervescence (CO₂ evolution).

-

Interpretation: If it dissolves, the carboxylic acid is free. If it remains an oil/solid, you likely formed the THP ester or polymerized the DHP.

Troubleshooting

| Observation | Root Cause | Corrective Action |

| Strong "Rotten Egg" Smell in Product | Incomplete reaction (Free thiol remaining). | Check DHP quality (it degrades). Add 0.2 eq more DHP and stir longer. |

| Low Yield / Viscous Residue | DHP Polymerization. | Acid catalyst was too strong or temperature too high. Use PPTS (Pyridinium p-toluenesulfonate) instead of p-TsOH. |

| Product insoluble in Base | THP Ester formation. | Stir the crude mixture in mild aqueous base (NaOH/MeOH) for 30 mins, then re-acidify. |

References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Chapter on Protection of Thiols).[8][9]

-

Parham, W. E., & DeLaitsch, D. M. (1954). Heterocyclic Vinyl Ethers. V. 1,4-Dithiadiene, 1,4-Dithiadiene Disulfone and Related Compounds. Journal of the American Chemical Society, 76(19), 4962–4965. (Foundational work on DHP-Thiol addition).

-

Bernatowicz, M. S., Matsueda, G. R. (1990). Preparation of peptide-thioesters using 3,4-dihydro-2H-pyran-2-yl-thioglycolic acid. Journal of Organic Chemistry, 55, 3967-3969. (Specific synthesis of the target molecule).

-

BenchChem. (2025).[4] Application Notes and Protocols for Alcohol Protection with 3,4-Dihydro-2H-pyran. (General DHP handling and safety).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Dihydropyran (DHP) [commonorganicchemistry.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sodium thioglycolate synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of Tetrahydro-2 H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

Procedure for acid-catalyzed deprotection of S-THP thioglycolic acid

Application Note: Acid-Catalyzed Deprotection of S-THP Thioglycolic Acid

Abstract

This application note details the protocol for the acid-catalyzed cleavage of the S-tetrahydropyranyl (S-THP) protecting group from thioglycolic acid (mercaptoacetic acid). While S-THP ethers provide robust stability against basic and nucleophilic conditions during multi-step synthesis, their removal requires specific acidic conditions to regenerate the free thiol without inducing disulfide formation. This guide covers the mechanistic basis, optimized experimental procedures using Hydrochloric Acid (HCl) and p-Toluenesulfonic Acid (pTSA), and critical isolation strategies for the water-soluble product.

Introduction & Mechanistic Rationale

The Role of S-THP Protection

The S-THP group acts as a hemithioacetal protecting group. Unlike its oxygen counterpart (O-THP), the S-THP moiety exhibits enhanced stability toward weak acids and bases, making it valuable for masking the highly nucleophilic and oxidatively sensitive thiol group of thioglycolic acid during synthetic transformations (e.g., esterification of the carboxylic acid).

Reaction Mechanism

The deprotection proceeds via an acid-catalyzed hydrolysis (A1 mechanism).

-

Protonation: The reaction initiates with the protonation of the ring oxygen of the tetrahydropyranyl group. While sulfur is the site of attachment, the ring oxygen is more basic and facilitates the ring-opening.

-

Ring Opening: The protonated intermediate undergoes ring opening to form a resonance-stabilized oxocarbenium ion and the free thiol (thioglycolic acid).

-

Hydrolysis: The oxocarbenium ion is trapped by water to form 5-hydroxypentanal (which exists in equilibrium with its lactol form, 2-hydroxytetrahydropyran).

Key Consideration: Unlike O-THP ethers, S-THP ethers often require stronger acidic conditions or higher temperatures due to the lower basicity of the sulfur atom and the thermodynamics of the C-S bond cleavage.

Figure 1: Mechanistic pathway for the acid-catalyzed hydrolysis of S-THP thioglycolic acid.

Materials & Equipment

| Reagent/Equipment | Specification | Purpose |

| S-THP Thioglycolic Acid | >95% Purity | Starting Material |

| Methanol (MeOH) | HPLC Grade | Solvent (solubilizes organic substrate) |

| Hydrochloric Acid (HCl) | 37% (Conc.) or 6M | Catalyst (Method A) |

| p-Toluenesulfonic Acid (pTSA) | Monohydrate | Catalyst (Method B - Non-aqueous start) |

| Dichloromethane (DCM) | ACS Grade | Extraction solvent |

| Inert Gas | Nitrogen ( | Prevents disulfide oxidation |

| Rotary Evaporator | Vacuum capability <10 mbar | Solvent removal |

Experimental Protocols

Two methods are provided. Method A is the standard aqueous acid hydrolysis, suitable for most robust scale-ups. Method B uses pTSA in organic solvent, often milder and better for substrates sensitive to strong mineral acids.

Method A: Hydrolysis using Aqueous HCl (Standard)

Context: Best for complete cleavage where the substrate contains no acid-labile esters (though the carboxylic acid of thioglycolic acid is stable).

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add a magnetic stir bar. -

Dissolution: Dissolve S-THP thioglycolic acid (1.0 equiv) in Methanol (0.5 M concentration).

-

Note: Methanol is preferred over ethanol to simplify solvent removal, though ethanol is a viable alternative.

-

-

Acidification: Add 6M HCl (2.0 - 3.0 equiv) dropwise to the stirring solution.

-

Stoichiometry: Excess acid is required to drive the equilibrium and ensure rapid protonation.

-

-

Reaction: Stir the mixture at Room Temperature (20–25°C) .

-

Monitoring: Check by TLC (System: 5% MeOH in DCM) or HPLC.

-

Time: Typically 2–4 hours. If reaction is slow, heat to mild reflux (60°C) for 1 hour.

-

-

Quench & Workup:

-

Concentrate the mixture under reduced pressure to remove Methanol.

-

Dilute the remaining aqueous residue with water.

-

Extract the aqueous layer with Dichloromethane (DCM) (3 x Vol).

-

Note: Thioglycolic acid (pKa ~3.6) will extract into the organic phase from the acidic aqueous solution.

-

-

-

Isolation: Dry the combined organic layers over anhydrous

, filter, and concentrate. -

Purification: Vacuum distillation is recommended if high purity is required, as the byproduct (5-hydroxypentanal) may co-extract.

Method B: Methanolysis using p-Toluenesulfonic Acid (pTSA)

Context: A milder transacetalization approach.

-

Setup: Purge flask with

. -

Dissolution: Dissolve substrate in Methanol (0.2 M).

-

Catalysis: Add pTSA·

(0.1 – 0.2 equiv). -

Reaction: Heat to Reflux (65°C) for 2–4 hours.

-

Workup:

-

Concentrate to remove bulk Methanol.

-

Redissolve in DCM and wash with water (to remove pTSA).

-

Caution: Ensure the aqueous wash is slightly acidic (pH 3-4) to keep Thioglycolic acid in the organic layer, or perform a specific extraction at controlled pH.

Workflow Visualization

Figure 2: Operational workflow for the deprotection and isolation of thioglycolic acid.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Cleavage | S-THP stability is higher than O-THP. | Increase temperature to reflux or increase acid concentration (use Conc. HCl). |

| Disulfide Formation | Oxidation by air during workup. | Crucial: Perform all steps under |

| Low Yield | Product lost in aqueous phase. | Thioglycolic acid is water-soluble. Ensure the aqueous phase is pH < 2 before extraction into DCM. Saturate aqueous layer with NaCl (salting out). |

| Byproduct Contamination | 5-hydroxypentanal co-eluting. | Use vacuum distillation (TGA bp: 96°C @ 5 mmHg). The aldehyde byproduct has a higher boiling point/different volatility profile. |

Safety & Handling

-

Thioglycolic Acid: Corrosive, toxic, and possesses a strong, unpleasant skunk-like odor. All operations must be performed in a functioning fume hood.

-

Waste Disposal: All aqueous waste containing thiols should be treated with bleach (sodium hypochlorite) to oxidize the thiol to sulfonate before disposal, neutralizing the odor.

References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[14] (Standard reference for THP stability and cleavage conditions).

-

Bernady, K. F., et al. (1979). "Prostaglandins and congeners. 20. Synthesis of prostaglandins via conjugate addition of lithium trans-1-alkenylalanates to cyclopentenones." The Journal of Organic Chemistry, 44(9), 1438–1447.

-

Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). "Pyridinium p-toluenesulfonate.[4][9][15] A mild and efficient catalyst for the tetrahydropyranylation of alcohols."[16] The Journal of Organic Chemistry, 42(23), 3772–3774. (Foundational paper for pTSA/PPTS catalyzed THP chemistry).

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. homework.study.com [homework.study.com]

- 3. researchgate.net [researchgate.net]

- 4. total-synthesis.com [total-synthesis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. colibri.udelar.edu.uy [colibri.udelar.edu.uy]

- 8. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Frontiers | Thioester deprotection using a biomimetic NCL approach [frontiersin.org]

- 14. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

Using 2-(oxan-2-ylsulfanyl)acetic acid as a RAFT polymerization agent

This Application Note provides a comprehensive technical guide on the strategic use of 2-(oxan-2-ylsulfanyl)acetic acid (also known as S-(tetrahydropyran-2-yl)thioglycolic acid) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Executive Summary

2-(oxan-2-ylsulfanyl)acetic acid is not a RAFT agent (Chain Transfer Agent, CTA) in itself, as it lacks the essential thiocarbonylthio (

Its primary utility lies in the Tetrahydropyranyl (THP) protecting group, which masks the reactive thiol during polymerization. Free thiols are notoriously problematic in radical polymerization due to high chain-transfer constants (leading to uncontrolled molecular weights) and oxidative coupling (disulfide formation). By using this precursor, researchers can synthesize RAFT agents that yield polymers with a latent thiol group, ready for "on-demand" deprotection and bioconjugation (e.g., Thiol-Ene click chemistry or gold surface tethering).

Part 1: Scientific Mechanism & Rationale

The Role of the THP-Protected Precursor

The molecule consists of a carboxylic acid tail (for attachment to the CTA) and a THP-protected thiol head.

-

Chemical Structure:

-

Function: It serves as a modular building block to introduce a protected thiol into the R-group (leaving group) or Z-group (stabilizing group) of a RAFT agent.

Mechanism of Action

-

Synthesis: The carboxylic acid group is coupled (via esterification) to a hydroxyl-functionalized RAFT agent (e.g., a hydroxyl-terminated trithiocarbonate).

-

Polymerization: The RAFT process proceeds. The THP ether bond is stable under standard radical conditions (60–80°C, neutral pH), preventing the sulfur from interfering with the radical propagation.

-

Deprotection: Post-polymerization, mild acid hydrolysis removes the THP group, revealing a reactive free thiol (

) at the polymer chain end.

Strategic Advantages

-

Prevention of Chain Transfer: Free thiols (

) have high transfer coefficients ( -

Orthogonality: The THP group is stable against amines (unlike thioesters), allowing for specific amine-based functionalization elsewhere on the polymer before thiol deprotection.

Part 2: Experimental Protocols

Protocol A: Synthesis of a Masked-Thiol RAFT Agent

Objective: To synthesize a trithiocarbonate RAFT agent functionalized with a protected thiol. Target Molecule:2-(2-(oxan-2-ylsulfanyl)acetoxy)ethyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate (Example Structure).

Reagents:

-

2-(oxan-2-ylsulfanyl)acetic acid (1.0 eq)

-

Hydroxyl-functional RAFT Agent (e.g., HO-CTA, 1.0 eq)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

-

DMAP (4-Dimethylaminopyridine) (0.1 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of the Hydroxyl-functional RAFT agent and 1.0 eq of 2-(oxan-2-ylsulfanyl)acetic acid in anhydrous DCM (0.1 M concentration) in a round-bottom flask.

-

Activation: Cool the solution to 0°C in an ice bath. Add 0.1 eq of DMAP.

-

Coupling: Dropwise add a solution of DCC (1.1 eq) in DCM.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A white precipitate (dicyclohexylurea, DCU) will form.

-

Purification:

-

Filter off the DCU precipitate.

-

Wash the filtrate with 0.1 M HCl (to remove DMAP), saturated

, and brine. -

Dry over

and concentrate under vacuum. -

Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient). The product is usually a yellow/orange oil (typical of trithiocarbonates).

-

-

Validation: Verify structure via

-NMR (Look for THP multiplets at 1.5–1.8 ppm and 4.8 ppm; disappearance of OH signal).

Protocol B: RAFT Polymerization using the Masked CTA

Objective: Polymerization of Methyl Methacrylate (MMA) with terminal thiol protection.

Reagents:

-

Monomer: MMA (remove inhibitor via basic alumina column).

-

CTA: Masked-Thiol RAFT Agent (from Protocol A).

-

Initiator: AIBN (Azobisisobutyronitrile).

-

Solvent: Anisole or Toluene.

Reaction Setup:

-

Stoichiometry: Target DP = 100. Ratio [Monomer]:[CTA]:[AIBN] = 100 : 1 : 0.2.

-

Mixing: In a Schlenk tube, combine MMA, CTA, AIBN, and solvent.

-

Degassing: Perform 3–4 freeze-pump-thaw cycles to remove oxygen (Critical: Oxygen terminates RAFT).

-

Polymerization: Immerse in an oil bath at 70°C.

-

Termination: Quench by cooling to 0°C and exposing to air.

-

Isolation: Precipitate into cold methanol. The polymer will retain the yellow color of the CTA.

Protocol C: Post-Polymerization Deprotection (Thiol Activation)

Objective: Removal of THP to generate the free thiol.

Methodology:

-

Dissolve the polymer in THF or Methanol.

-

Add a few drops of concentrated HCl or Trifluoroacetic acid (TFA).

-

Stir at room temperature for 2–4 hours.

-

Workup: Precipitate immediately or neutralize.

-

Note: Once deprotected, the polymer can form disulfides. Store under inert atmosphere or use immediately for conjugation (e.g., Maleimide reaction).

-

Part 3: Visualization & Logic

Workflow Diagram: From Precursor to Functional Polymer

Caption: Figure 1. Synthetic pathway for generating thiol-functionalized polymers using 2-(oxan-2-ylsulfanyl)acetic acid as a protective building block.

Data Summary: Comparison of Thiol Strategies in RAFT

| Strategy | Agent Used | Advantages | Disadvantages |

| Direct Thiol | Mercaptoacetic acid | Simple structure | High Chain Transfer ; Oxidative coupling; Broad PDI. |

| Disulfide | Bis-CTA disulfides | Cleavable | Premature cleavage; Lower stability. |

| THP-Protected | 2-(oxan-2-ylsulfanyl)acetic acid | High Fidelity ; No chain transfer; Stable to base. | Requires deprotection step; Acid sensitivity. |

Part 4: References

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[1] Australian Journal of Chemistry. Link

-

Boyer, C., et al. (2009). The synthesis of thiol-functionalized polymers via RAFT polymerization and their use in the preparation of hybrid nanoparticles.[1] Journal of Polymer Science Part A: Polymer Chemistry. Link

-

Lowe, A. B. (2010). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.[2] Polymer Chemistry. Link

-

PubChem. (2024). 2-(Oxan-2-ylsulfanyl)acetic acid - Compound Summary. National Library of Medicine. Link

Sources

Application Notes: Streamlining Peptide Thioester Synthesis with Acid-Labile Thiol Precursors

Executive Summary: Overcoming a Central Challenge in Chemical Protein Synthesis

The chemical synthesis of large peptides and proteins is largely powered by Native Chemical Ligation (NCL), a remarkably chemoselective reaction that stitches together two unprotected peptide fragments.[1][2][3] The cornerstone of this technique is the C-terminal peptide thioester, a critical intermediate that reacts with an N-terminal cysteine on a second peptide to form a native peptide bond.[4] While conceptually elegant, the practical synthesis of these thioesters has long been a bottleneck, particularly when using the popular and milder 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy. The primary obstacle is the inherent instability of the thioester bond to the basic conditions (typically 20% piperidine in DMF) required for repeated Fmoc group removal during peptide elongation.[5][6]

This guide details a powerful strategy that circumvents this issue by employing a "safety-catch" approach, exemplified by the use of reagents like 2-(oxan-2-ylsulfanyl)acetic acid . This class of reagents utilizes an acid-labile thiol protecting group—in this case, the tetrahydropyranyl (Thp) group—which is stable throughout the basic conditions of Fmoc-SPPS. The protected thiol is carried through the synthesis and is only "unmasked" during the final trifluoroacetic acid (TFA)-mediated cleavage step. The liberated thiol is then perfectly positioned to undergo a rapid, intramolecular acyl transfer, generating the desired C-terminal peptide thioester in a clean, efficient manner. This document provides the theoretical underpinnings, practical advantages, and detailed protocols for implementing this methodology in a research and drug development setting.

The Core Principle: Thioester Generation via Intramolecular Acyl Transfer

The strategy hinges on installing a C-terminal precursor that contains a protected thiol. The tetrahydropyranyl (Thp) group is an ideal choice for this role as it exhibits excellent stability to piperidine but is cleaved quantitatively under standard TFA cleavage conditions.[7] The overall mechanism can be broken down into three key phases:

-

Peptide Elongation: The peptide is assembled on a solid support functionalized with a linker containing the Thp-protected thiol moiety. Standard Fmoc-SPPS cycles are performed, and the protected thiol remains inert.

-

Concurrent Deprotection and Thiol Unmasking: Upon completion of the peptide sequence, the resin is treated with a strong acid cocktail (e.g., TFA/scavenger mix). This single step accomplishes three transformations simultaneously: cleavage of the peptide from the resin, removal of acid-labile side-chain protecting groups, and cleavage of the Thp group to reveal a free thiol.

-

Intramolecular Acyl Transfer: The newly liberated thiol nucleophilically attacks an adjacent, activated carbonyl group (engineered as part of the linker), triggering a rapid S-N or S-O acyl transfer. This reaction releases the peptide from the linker scaffold, yielding the final C-terminal thioester product.

The elegance of this approach lies in delaying the formation of the labile thioester until the final step, thereby isolating it from the harsh basic conditions of the synthesis.

Application Notes & Advantages

Primary Application: Native Chemical Ligation (NCL)

The peptide thioesters generated through this method are high-quality substrates for NCL. By ligating the thioester fragment with a partner peptide containing an N-terminal cysteine, researchers can synthesize proteins of considerable size, incorporate post-translational modifications, and create novel protein architectures that are inaccessible through purely biological methods.

Key Advantages of the Thp-Protected Thiol Strategy:

-

Full Fmoc-SPPS Compatibility: The core chemistry is robustly compatible with standard automated or manual Fmoc synthesis protocols without modification.

-

Simplified Workflow: Thioester generation occurs during the final cleavage step, removing the need for separate, solution-phase post-synthesis manipulations which can be low-yielding.

-

Reduced Epimerization Risk: By avoiding direct activation of the C-terminal carboxyl group with coupling reagents in the presence of a thiol, the risk of racemization at the C-terminal residue is significantly minimized.

-

High Purity of Crude Product: The intramolecular nature of the thioester-forming reaction is highly efficient, leading to cleaner crude products and simplifying subsequent purification.

-

Broad Applicability: The principle can be adapted to a variety of linker systems, offering flexibility in designing custom synthesis strategies.

Experimental Protocols

While 2-(oxan-2-ylsulfanyl)acetic acid is a conceptual model, we present a detailed protocol based on the well-established and mechanistically related N-acyl-benzimidazolinone (Nbz) method.[4][6] This method generates a stable C-terminal precursor that is rapidly converted to a highly reactive aryl thioester in the presence of a thiol catalyst under NCL conditions. This serves as a validated and field-proven workflow that embodies the principles of delayed thioester activation.

Protocol 1: Solid-Phase Synthesis of Peptide-Nbz Precursor

This protocol outlines the assembly of the peptide on a 3,4-diaminobenzoyl (Dbz)-functionalized resin.

-

Resin Preparation:

-

Place the desired amount of Rink Amide MBHA resin (e.g., 100 mg, 0.1 mmol scale) in a peptide synthesis vessel.

-

Swell the resin in N,N-Dimethylformamide (DMF) for 1 hour. Drain the DMF.

-

Load the first amino acid using standard coupling conditions (e.g., 4 eq. Fmoc-amino acid, 3.9 eq. HCTU, 8 eq. DIPEA in DMF for 1 hour).

-

Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

-

-

Peptide Elongation:

-

Perform automated or manual Fmoc-SPPS cycles.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 2 min, 1 x 8 min).

-

Washing: Wash the resin with DMF (5x).

-

Coupling: Add the pre-activated Fmoc-amino acid solution (4 eq. Fmoc-amino acid, 3.9 eq. HCTU, 8 eq. DIPEA in DMF). Allow to react for 30-60 minutes.

-

Monitoring: Confirm completion of each coupling step using a qualitative Kaiser test.

-

Washing: Wash the resin with DMF (3x). Repeat the cycle for each amino acid in the sequence.

-

-

Formation of the N-acylurea (Nbz) Precursor:

-

After the final Fmoc deprotection and washing, swell the resin in DCM.

-

Add a solution of 4-nitrophenyl chloroformate (10 eq.) and DIPEA (10 eq.) in DCM. React for 2 hours at room temperature. This forms a peptidyl carbamate.

-

Wash the resin with DCM (5x) and DMF (5x).

-

Treat the resin with 20% DIPEA in DMF for 30 minutes to induce intramolecular cyclization to the N-acyl-benzimidazolinone (Nbz) linker.

-

Wash the resin extensively with DMF (5x), DCM (5x), and finally with methanol (3x). Dry the resin under high vacuum.

-

Protocol 2: Cleavage and Deprotection

-

Preparation: Prepare a fresh cleavage cocktail. For most peptides, a standard mixture is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v) . If the peptide contains tryptophan, use TFA/TIS/H₂O/Ethanedithiol (EDT) (92.5:2.5:2.5:2.5).[8]

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per 100 mg of resin).

-

Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

-

Isolation: Pellet the peptide by centrifugation (4000 rpm, 5 min). Decant the ether and wash the pellet twice more with cold ether.

-

Drying: Dry the peptide pellet under vacuum and store at -20°C. The product is the peptide-Nbz precursor.

Protocol 3: Thioester Generation and Native Chemical Ligation

-

Reagent Preparation: Prepare a ligation buffer: 6 M Guanidinium-HCl, 200 mM sodium phosphate, pH 7.0.

-

Dissolution: Dissolve the crude peptide-Nbz precursor and the N-terminal cysteine-containing peptide fragment (1.2 eq.) in the ligation buffer to a final concentration of 1-5 mM each.

-

Thioesterification & Ligation: Add the thiol catalyst, typically 4-mercaptophenylacetic acid (MPAA), to a final concentration of 20-30 mM. The MPAA rapidly converts the peptide-Nbz into a reactive peptide-arylthioester in situ, which then immediately undergoes NCL with the Cys-peptide.

-

Reaction Monitoring: Monitor the reaction progress by taking aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours), quenching with 0.1% TFA, and analyzing by RP-HPLC and LC-MS.

-

Purification: Once the reaction is complete, purify the final ligated protein product by preparative RP-HPLC. Lyophilize the pure fractions to obtain the final product.

Comparative Analysis of Fmoc-Compatible Thioesterification Methods

| Method | Principle | Typical Yield | Key Reagents | Advantages | Disadvantages |

| N-Acylurea (Nbz) [6] | Post-cleavage activation with external thiol. | High (70-90%) | Dbz-resin, MPAA | Robust, high-yielding, generates highly reactive aryl thioester in situ. | Requires synthesis on a specialized resin. |

| Hydrazide Linker [9] | Post-synthesis oxidation of a hydrazide linker to a reactive diazene, followed by thiolysis. | Good (60-75%) | Hydrazine resin, Oxidant (e.g., NBS), Thiol | Linker is very stable to SPPS conditions. | Requires an additional oxidation step before cleavage/thiolysis. |

| Acyl Transfer (e.g., Thp-thiol) | Intramolecular acyl transfer triggered by acid-labile deprotection of a thiol. | High (Expected) | Linker with S-Thp group, TFA | One-pot cleavage and thioester formation, simplified workflow. | Requires synthesis and validation of the specific linker. |

| Direct Thiolysis on Resin | Direct displacement of peptide from a specialized linker with a thiol. | Variable | Specialized resins (e.g., BAL) | Conceptually simple. | Can be slow and prone to racemization and side reactions. |

References

-

Burlina, F., et al. (2014). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Journal of Visualized Experiments. Available at: [Link]

-

Hojo, H. (2019). Development of protein chemical synthesis using peptide thioester synthetic blocks. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. Available at: [Link]

-

Behrendt, R., et al. (2019). A Shortcut to the Synthesis of Peptide Thioesters. Springer Nature Experiments. Available at: [Link]

-

Organic Chemistry Portal. (2023). Thioester and thioacid synthesis by acylation of thiols (thiolation). Available at: [Link]

-

Kimmerlin, T., & Seebach, D. (2005). 100 years of peptide synthesis: ligation methods for peptide and protein synthesis with applications to β-peptide assemblies. Journal of Peptide Research. Available at: [Link]

-

Blanco-Canosa, J. B., & Dawson, P. E. (2011). A versatile o-aminoanilide linker for native chemical ligation. Angewandte Chemie International Edition. Available at: [Link]

-

de la Torre, B. G., & Albericio, F. (2021). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Chemistry – A European Journal. Available at: [Link]

-

Camarero, J. A. (2017). Native Chemical Ligation of Peptides and Proteins. Current Protocols in Protein Science. Available at: [Link]

-

CEM Corporation. (n.d.). MEGA: A Linker for Peptide Thioesterification and Cyclization. Available at: [Link]

-

Burlina, F., et al. (2014). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Journal of Visualized Experiments. Available at: [Link]

-

Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Peptide Synthesis Protocols. Humana Press. Available at: [Link]

-

White, C. J., & Ahel, I. (2023). Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement. Journal of the American Chemical Society. Available at: [Link]

-

Thompson, R. E., & Brik, A. (2017). Peptide and protein thioester synthesis via N→S acyl transfer. Organic & Biomolecular Chemistry. Available at: [Link]

-

Ollivier, N., et al. (2011). Synthesis of thiazolidine thioester peptides and acceleration of native chemical ligation. Organic Letters. Available at: [Link]

-

Camarero, J. A., et al. (2003). A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on the Safety-Catch Hydrazine Linker. OSTI.GOV. Available at: [Link]

-

Kulkarni, S. S., et al. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules. Available at: [Link]

Sources

- 1. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MEGA: A Linker for Peptide Thioesterification and Cyclization [cem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ethz.ch [ethz.ch]

- 6. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. renyi.hu [renyi.hu]

- 9. osti.gov [osti.gov]

Application Note: Preparation of Metal-Chelating Ligands from S-THP Protected Thiols

Abstract & Strategic Introduction

In the design of metal-chelating ligands—particularly for soft metals like Technetium-99m (

This guide details the controlled deprotection of S-THP groups to generate high-purity metal-chelating ligands. Unlike simple alcohol deprotection, liberating a thiol requires rigorous exclusion of oxygen and specific scavenging strategies to prevent the reversibility of the reaction and the formation of side products.

Key Technical Considerations (The "Why" behind the Protocol)

-

Chirality Complications: The THP group introduces a chiral center at the acetal carbon, often resulting in diastereomeric mixtures (visible as complex NMR signals). These simplify upon deprotection.[1][2]

-

The Equilibrium Problem: Acid-catalyzed hydrolysis of S-THP is an equilibrium process. To drive it to completion, the released 5-hydroxypentanal (in equilibrium with the cyclic hemiacetal) must be removed or the thiol must be trapped immediately by the metal.

-

Oxidation Management: The moment the S-THP is cleaved, the thiol is vulnerable. All solvents must be degassed.

Mechanism of Action

The cleavage of the S-THP bond is an acid-catalyzed hydrolysis. It proceeds via the protonation of the ring oxygen (or sulfur, depending on conditions), leading to ring opening and the formation of a resonance-stabilized oxocarbenium ion.

Diagram 1: Acid-Catalyzed Hydrolysis Mechanism

Caption: Acid-catalyzed cleavage of S-THP involves oxocarbenium ion formation followed by hydration to release the free thiol and the aldehyde byproduct.

Experimental Protocols

Protocol A: Standard Acidic Deprotection (HCl/Methanol)

Best for: Robust ligands (e.g.,

Materials:

-

S-THP protected ligand

-

Methanol (HPLC grade, degassed)

-

6M Hydrochloric Acid (HCl)

-

Argon or Nitrogen gas line

-

Sodium Hydroxide (1M, for neutralization)

Step-by-Step Methodology:

-

Solvent Preparation: Sparge Methanol with Argon for 15 minutes to remove dissolved oxygen. Crucial: Failure here leads to disulfide dimers.

-

Dissolution: Dissolve the S-THP ligand (1.0 eq) in degassed Methanol (concentration ~0.1 M).

-

Acidification: Add 6M HCl dropwise until the pH is < 1. Typically, a ratio of 1:5 (v/v) HCl:MeOH is sufficient.

-

Reaction: Reflux the mixture under an Argon blanket for 1–2 hours.

-

Monitoring: Check via TLC or LC-MS. The "complex" diastereomeric spots of the starting material should converge into a single spot/peak.

-

-

Workup:

-

Concentrate the mixture in vacuo to remove methanol.

-

Option 1 (Direct Use): If the ligand is a salt (e.g., amine hydrochloride), use the crude residue directly for radiolabeling.

-

Option 2 (Neutralization): Carefully neutralize with degassed 1M NaOH to pH 7–8 and extract immediately into DCM or Ethyl Acetate (also degassed).

-

Protocol B: Silver(I)-Mediated "Soft" Deprotection

Best for: Acid-sensitive substrates or when equilibrium favors the starting material.

Materials:

-

Silver Nitrate (

) -

Methanol/Water (4:1)

-

Hydrogen Sulfide (

) gas or concentrated HCl -

Celite pad

Step-by-Step Methodology:

-

Silver Thiolate Formation: Dissolve the S-THP ligand in Methanol/Water. Add

(1.1 eq) dissolved in water. -

Cleavage of Silver:

-

Method B1 (H2S): Bubble

gas through the suspension. Silver precipitates as black -

Method B2 (HCl): Add concentrated HCl. Silver precipitates as white

.

-

-

Filtration: Filter the suspension through a Celite pad to remove the silver salts.

-

Isolation: Concentrate the filtrate under reduced pressure.

Quality Control & Characterization

Verifying the presence of a free thiol (

The Ellman’s Test (Quantitative)

This colorimetric assay quantifies free sulfhydryls using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[6][7]

| Parameter | Specification |

| Reagent | Ellman's Reagent (DTNB) in Phosphate Buffer (pH 8.0) |

| Reaction | Thiol + DTNB |

| Readout | Absorbance at 412 nm |

| Molar Extinction |

Procedure:

-

Prepare a 10 mM stock of the deprotected ligand.

-

Add 10 µL of ligand stock to 990 µL of DTNB solution.

-

Incubate for 5 minutes at room temperature.

-

Measure Absorbance (

).[4][8] -

Calculate concentration:

.

Workflow Visualization

Diagram 2: Ligand Synthesis & Chelation Workflow

Caption: Operational workflow from stable S-THP precursor to final metal-ligand complex.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Equilibrium favors S-THP | Use Protocol B (Silver) to drive reaction irreversibly. |

| Disulfide Formation | Oxygen presence | Sparge all solvents with Argon; add TCEP or DTT if compatible. |

| Incomplete Cleavage | Steric hindrance | Increase temperature to 60°C; switch solvent to Ethanol/THF. |

| Complex NMR | Diastereomers (Pre-cleavage) | This is normal for S-THP. Verify cleavage by disappearance of the acetal proton (~4.5-5.0 ppm). |

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley. (Standard reference for S-THP stability and removal conditions).

-

Ellman, G. L. (1959).[7] Tissue sulfhydryl groups.[4][7] Archives of Biochemistry and Biophysics, 82(1), 70–77.[7] (The gold standard method for thiol quantification).

- Bernhardt, P. V., & Lawrance, G. A. (1990). The role of protecting groups in the synthesis of metal-chelating ligands. Coordination Chemistry Reviews. (Context on ligand design).

-

Thermo Fisher Scientific. (n.d.). Ellman’s Reagent (DTNB) User Guide. (Detailed protocol for the colorimetric assay).

Sources

- 1. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. v.web.umkc.edu [v.web.umkc.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Sign In [cshprotocols.cshlp.org]

- 8. scribd.com [scribd.com]

Troubleshooting & Optimization

Technical Support Center: Preventing Hydrolysis of 2-(oxan-2-ylsulfanyl)acetic acid

Executive Summary: The "Silent Killer" in Your Flask

You are likely working with 2-(oxan-2-ylsulfanyl)acetic acid (also known as S-(tetrahydropyran-2-yl)thioglycolic acid) as a protected thiol building block.

The Paradox: You chose the Tetrahydropyranyl (THP) group for its robustness against bases and nucleophiles.[1] However, you are experiencing premature cleavage (hydrolysis) even under "neutral" conditions.

The Root Cause: This molecule contains its own destruction mechanism. It is a Zwitterionic Trojan Horse . The molecule possesses a free carboxylic acid moiety (pKa ~3.6) and an acid-labile

This guide details how to break this cycle of self-destruction.

The Mechanism of Failure

To prevent hydrolysis, you must understand the kinetics of the failure. The

Hydrolysis Pathway Diagram

Figure 1: The acid-catalyzed hydrolysis pathway.[2] Note that the proton source (H+) often originates from the molecule's own carboxylic acid tail.

Diagnostic & Troubleshooting Guide

Issue 1: "My compound degrades in the NMR tube."

Diagnosis: Solvent Acidity.[3]

Chloroform (

-

The Fix:

-

Filter

through basic alumina immediately before use. -

Preferred: Switch to

or -

Stabilization: Add a single pellet of solid

or a drop of

-

Issue 2: "I see free thiol peaks after column chromatography."

Diagnosis: Silica Gel Acidity. Standard silica gel is slightly acidic (pH ~6.5–7.0, but Lewis acidic sites exist). This surface acidity catalyzes deprotection during slow elutions.

-

The Fix:

-

Pre-treatment: Slurry your silica gel with 1% Triethylamine (

) in your starting solvent system before packing the column. -

Mobile Phase: Maintain 0.5%

in the mobile phase throughout the run. -

Alternative: Use neutral or basic alumina instead of silica gel.

-

Issue 3: "LCMS shows the mass of the deprotected thiol."

Diagnosis: Mobile Phase Incompatibility. Standard LCMS methods use 0.1% Formic Acid or TFA. The heat of the source + acidic pH causes on-column or in-source fragmentation.

-

The Fix:

-

Buffer Switch: Use 10mM Ammonium Acetate (pH ~7) or Ammonium Bicarbonate (pH ~8). The S-THP group is stable to base.[1]

-

Cold Injection: If you must use acid, lower the column temperature to 20°C and minimize run time.

-

Experimental Protocols

Protocol A: The "Self-Validating" Stability Check